![molecular formula C5H12ClNO2 B3137032 (S)-2-Amino-2-methylbutanoic acid hydrochloride CAS No. 43177-22-6](/img/structure/B3137032.png)
(S)-2-Amino-2-methylbutanoic acid hydrochloride
Overview
Description
Amino acids are organic compounds that combine to form proteins. They are essential for many functions in the body. When proteins are digested or broken down, amino acids are left . Hydrochlorides are salts resulting from the reaction of hydrochloric acid with an organic base .
Synthesis Analysis
The synthesis of amino acids typically involves the reaction of an alpha-halo acid with ammonia, followed by reduction . Hydrochloric acid is prepared by dissolving gaseous hydrogen chloride in water .Molecular Structure Analysis
The molecular structure of an amino acid consists of a central carbon atom, also known as the alpha carbon, bonded to an amino group (-NH2), a carboxyl group (-COOH), and a side chain (R group) that varies between different amino acids .Chemical Reactions Analysis
Amino acids can undergo a variety of chemical reactions, including reactions with acids and bases. They can act as both an acid and a base due to the presence of the amino and carboxyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of amino acids depend on the nature of the side chain. Some amino acids are polar and can form hydrogen bonds with water, while others are nonpolar and do not interact with water .Scientific Research Applications
Dermatology Applications
Hypochlorous acid (HClO) has been investigated for its potential in dermatology. By downregulating interleukin-19 (IL-19) expression, HClO may modulate inflammation associated with conditions like psoriasis, atopic dermatitis, and cutaneous T-cell lymphoma .
Controlled Crystal Growth
Aromatic amino acid hydrochlorides, including LGHCl, have been used for controlled crystal growth. For instance, LGHCl has been employed in the synthesis of sub-10 nm SnO2 nanocrystals without requiring a liquid catalyst .
l-Histidine Hydrochloride Monohydrate Crystals
While not directly related to LGHCl, it’s worth noting that l-histidine hydrochloride monohydrate (LMHCL) single crystals have been successfully grown using the slow evaporation solution method .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-2-methylbutanoic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBOBNODYVJFNM-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@](C)(C(=O)O)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-methylbutanoic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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